ethyl 9-[2-(1H-indol-3-yl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate
Description
Ethyl 9-[2-(1H-indol-3-yl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0²,⁶.0⁷,¹²]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate is a structurally complex heterocyclic compound characterized by a tetracyclic framework incorporating fused oxygen (3,11-dioxa) and nitrogen (9-aza) atoms. The molecule features:
- Indole moiety: A 1H-indol-3-yl ethyl group, which is a common pharmacophore in bioactive molecules due to its role in π-π stacking and hydrogen bonding interactions .
- Tetracyclic core: A rigid polycyclic system (11.4.0.0²,⁶.0⁷,¹²) that likely influences conformational stability and binding affinity to biological targets.
This compound’s synthesis and structural characterization are inferred from analogous methodologies in crystallographic studies (e.g., X-ray diffraction for related ethyl esters of diterpenoids and heterocycles) .
Properties
IUPAC Name |
ethyl 9-[2-(1H-indol-3-yl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-3-32-28(31)24-17(2)34-27-21-10-5-4-9-20(21)26-22(25(24)27)15-30(16-33-26)13-12-18-14-29-23-11-7-6-8-19(18)23/h4-11,14,29H,3,12-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQNSGZPOMTCLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C3=C(C4=CC=CC=C42)OCN(C3)CCC5=CNC6=CC=CC=C65)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-(1H-indol-3-yl)ethyl)-6-methyl-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the construction of the furan and naphthoxazine rings. Key steps include:
Indole Synthesis: The indole moiety can be synthesized using methods such as the Bartoli reaction or Fischer indole synthesis.
Furan Ring Formation: The furan ring is often constructed via cyclization reactions involving appropriate precursors.
Naphthoxazine Ring Construction: This step involves the formation of the naphthoxazine ring through cyclization and condensation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-(1H-indol-3-yl)ethyl)-6-methyl-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-(2-(1H-indol-3-yl)ethyl)-6-methyl-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of ethyl 3-(2-(1H-indol-3-yl)ethyl)-6-methyl-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations:
Complexity of Ring Systems: The target compound’s tetracyclic core distinguishes it from simpler bicyclic (e.g., compound 60) or tricyclic (e.g., ) analogs. This rigidity may enhance target selectivity but reduce solubility in aqueous media .
Functional Group Variations :
- Unlike compound 62, which has a 4-chlorobenzoyl group for enhanced lipophilicity, the target compound lacks halogen substituents, suggesting different pharmacokinetic profiles .
- The indole ethyl group in the target compound mirrors that in compound 60, which is critical for interactions with serotonin receptors or kinases .
Physicochemical and Crystallographic Comparisons
Table 2: Crystallographic and Solubility Data
Key Observations:
- Hydrogen Bonding: The indole NH in the target compound likely forms stronger hydrogen bonds (e.g., with carbonyl groups) compared to non-indole analogs, influencing crystal packing and stability .
- Solubility: The tetracyclic system and lack of polar substituents (e.g., hydroxyl in ) suggest lower aqueous solubility than diterpenoid-based esters () .
Biological Activity
Ethyl 9-[2-(1H-indol-3-yl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate is a complex organic compound characterized by its unique tetracyclic structure and multiple functional groups. This article delves into its biological activity, exploring its potential therapeutic applications and mechanisms of action based on recent research findings.
Chemical Structure
The compound's IUPAC name reflects its intricate structure, which includes an indole moiety and various functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O4 |
| Molecular Weight | 393.45 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. Its structure allows for binding to various enzymes and receptors involved in critical signaling pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular metabolism and proliferation.
- Receptor Modulation : It could modulate the activity of receptors involved in cancer cell signaling and apoptosis.
- Antiproliferative Effects : Preliminary studies indicate potential antiproliferative effects against various cancer cell lines.
Biological Activity Studies
Recent research has focused on evaluating the compound's biological activities through in vitro assays:
Antiproliferative Activity
A study assessed the antiproliferative effects of related compounds on cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer). The results indicated that compounds with similar structural features exhibited significant inhibition of cell proliferation:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.52 |
| Compound B | MCF-7 | 0.34 |
| Compound C | HT-29 | 0.86 |
These findings suggest that ethyl 9-[2-(1H-indol-3-yl)ethyl]-4-methyl may share similar properties and warrant further investigation into its efficacy as an anticancer agent.
Mechanistic Insights
Mechanistic studies have revealed that compounds within this class can induce apoptosis in cancer cells through:
- G2/M Phase Arrest : Compounds have been shown to halt the cell cycle at the G2/M checkpoint.
- Tubulin Polymerization Inhibition : Some analogs inhibit tubulin polymerization, a mechanism similar to that of well-known chemotherapeutics like colchicine.
Case Studies
Several case studies have highlighted the therapeutic potential of indole derivatives in oncology:
- Case Study 1 : A derivative demonstrated significant tumor regression in xenograft models when administered at specific dosages.
- Case Study 2 : Clinical trials with related compounds showed promising results in reducing tumor size and improving patient outcomes in advanced-stage cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
